Ginnalin B

Description

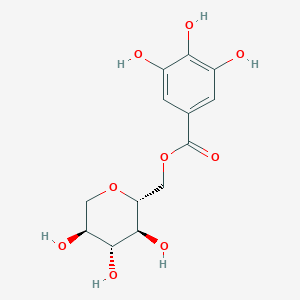

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H16O9 |

|---|---|

Molecular Weight |

316.26 g/mol |

IUPAC Name |

[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C13H16O9/c14-6-1-5(2-7(15)10(6)17)13(20)22-4-9-12(19)11(18)8(16)3-21-9/h1-2,8-9,11-12,14-19H,3-4H2/t8-,9+,11+,12+/m0/s1 |

InChI Key |

NUVIRDWXIBOJTE-LUTQBAROSA-N |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)COC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Distribution of Ginnalin B

Botanical Sources within the Acer Species (e.g., Acer ginnala, Acer rubrum, Acer pycnanthum)

Ginnalin B has been identified in several species within the Acer genus, commonly known as maples. Notable sources include Acer ginnala (Amur maple), Acer rubrum (red maple), and Acer pycnanthum (Japanese red maple). tandfonline.comtandfonline.comresearchgate.net

Acer ginnala : This species is a known source of this compound. Research has isolated this compound, along with other gallotannins, from the bark of Acer ginnala. jocpr.com The leaves of Acer tataricum subsp. ginnala, often treated as Acer ginnala, have also been studied for their constituents, including this compound. mdpi.comcsu.edu.cn

Acer rubrum : The red maple is another documented source of this compound. Studies on the twigs of Acer rubrum have led to the isolation of this compound. researchgate.net Extracts from various parts of Acer rubrum, including leaves, twigs, and bark, have been reported to contain this compound. explorationpub.commdpi.com

Acer pycnanthum : The Japanese red maple is also recognized as a source of this compound. Investigations into the leaves of Acer pycnanthum have identified this compound as one of the active compounds. tandfonline.comtandfonline.com

While these three species are highlighted, other Acer species may also contain this compound or related ginnalins. explorationpub.comresearchgate.net

Geographic and Ecological Distribution of Source Plants

The Acer species known to contain this compound exhibit distinct geographic and ecological distributions.

Acer ginnala : Native to northeastern Asia, Acer ginnala is distributed across regions including Korea, China, Japan, Mongolia, and East Russia. mdpi.comwikipedia.org It is a hardy species, tolerant of a range of environmental factors including temperature, drought, soil pH, and light conditions. iucngisd.org It can be found in open forests, grasslands, disturbed areas, streamsides, swamps, and urban environments. iucngisd.orgwisconsin.govnativeplanttrust.org In North America and Europe, it has been introduced and has become naturalized in some areas, sometimes considered invasive. wikipedia.orgiucngisd.orgwisconsin.gov

Acer rubrum : The red maple is one of the most abundant and widespread deciduous trees in eastern and central North America. usda.govwikipedia.orgwildadirondacks.org Its native range extends from Newfoundland in Canada south to Florida in the United States and as far west as Texas and Minnesota. usda.govwikipedia.orgcabidigitallibrary.org Acer rubrum demonstrates significant ecological amplitude, growing in a wide variety of habitats from sea level up to about 900 meters (3,000 ft). usda.gov It thrives in diverse conditions, including moderately well-drained, moist sites, drier ridges, swampy areas, and along streams. usda.govwikipedia.orgwildadirondacks.org It is tolerant of a broad range of soil types, textures, moisture levels, and pH. cabidigitallibrary.org

Acer pycnanthum : The Japanese red maple has a much more restricted natural distribution compared to Acer rubrum. It is an endangered, indigenous species found only in discrete wetlands in central Honshu, Japan, specifically in prefectures such as Aichi, Gifu, Nagano, and Shiga. tandfonline.combiglobe.ne.jpresearchgate.netresearchgate.net Its natural distribution area is limited, and it is often found in wet, lowland sites and along river valleys where natural forests may have been altered. researchgate.nettreesandshrubsonline.org

The distribution of these species is summarized in the table below:

| Acer Species | Native Geographic Distribution | Ecological Habitat Preferences |

| Acer ginnala | Northeastern Asia (Korea, China, Japan, Mongolia, East Russia) | Open forests, grasslands, disturbed areas, streamsides, swamps, urban areas, roadsides, edges |

| Acer rubrum | Eastern and Central North America | Diverse, including moist sites, dry ridges, swamps, streamsides, tolerant of various soils |

| Acer pycnanthum | Central Honshu, Japan (discrete wetlands) | Wet, lowland sites, wetlands, along river valleys |

Distribution and Accumulation within Specific Plant Tissues (e.g., leaves, bark, sap)

Research indicates that this compound, along with other ginnalins, can be found in various tissues of the Acer species.

Leaves: Leaves are a significant source of ginnalins, including this compound. Studies on Acer ginnala and Acer rubrum have specifically isolated this compound from leaf extracts. tandfonline.comtandfonline.comcsu.edu.cnmdpi.com The leaves of red maple, in particular, are known to abound with polyphenols, including ginnalin A, this compound, and ginnalin C. massivesci.com

Bark: The bark of Acer ginnala has been shown to contain this compound. jocpr.com Similarly, bark extracts from Acer rubrum have been investigated and found to contain anhydro-glucitol-core gallotannins, the class of compounds to which this compound belongs. mdpi.com

Twigs/Stems: this compound has also been isolated from the twigs of Acer rubrum. researchgate.net Twigs and stems of Acer ginnala have also been reported to contain ginnalin A, B, and C. explorationpub.comgoogle.com

Sap: While maple sap is primarily known for its sugar content and use in syrup production, some studies mention the presence of phenolic compounds in sap from species like Acer rubrum. mdpi.comresearchgate.net However, the concentration and specific presence of this compound in sap compared to other tissues is less extensively documented in the provided search results, which focus more on leaf, bark, and twig extracts.

The distribution of this compound within different plant tissues can vary depending on the species and potentially environmental factors. Detailed quantitative data on the accumulation of this compound across all relevant tissues and species is not comprehensively available in the provided results. However, the evidence suggests that leaves, bark, and twigs serve as notable sources of this compound.

Advanced Isolation and Purification Methodologies for Research Applications

Multi-Stage Chromatographic Separation Strategies

Following the initial extraction, a series of chromatographic techniques are employed to separate Ginnalin B from the complex mixture of compounds present in the crude extract. This multi-stage approach leverages different separation principles to achieve high purity.

Preparative column chromatography is a fundamental step in the purification of this compound. Various stationary phases are utilized based on the properties of the compounds in the extract.

Sephadex LH-20 is a commonly used stationary phase for the initial purification of extracts containing this compound. This material is a beaded, cross-linked dextran (B179266) that has been hydroxypropylated, giving it both hydrophilic and lipophilic characteristics. It can separate compounds based on both size exclusion and partition mechanisms depending on the solvent system used prep-hplc.comresearchgate.netnih.gov. Elution with solvent systems such as water-methanol gradients or pure methanol (B129727) is frequently reported for the separation of phenolic compounds on Sephadex LH-20 columns jocpr.comnih.govgoogle.comresearchgate.net. For example, a concentrated filtrate was applied to a Sephadex LH-20 column equilibrated with water and eluted with a water-methanol gradient system to yield several fractions jocpr.com.

Silica gel chromatography is another widely used technique for the separation of compounds based on polarity nih.gov. It has been applied to the ethyl acetate (B1210297) extract of Acer ginnala and Acer rubrum twigs, using solvent gradients like chloroform-methanol to elute different compounds nih.govresearchgate.net.

Disogel resins have been employed in conjunction with MPLC for the purification of fractions obtained from Sephadex LH-20 chromatography. Separation on Disogel is typically performed using methanol gradients in water jocpr.com.

Here is a summary of reported preparative column chromatography steps:

| Stationary Phase | Eluent System | Application in this compound Isolation | Source(s) |

|---|---|---|---|

| Sephadex LH-20 | Water-methanol gradient | Fractionation of crude extract | jocpr.com |

| Sephadex LH-20 | Water followed by water-methanol | Fractionation of crude extract | jocpr.com |

| Sephadex LH-20 | Methanol/water gradient then Acetone/water | Chromatography of butanol extract | google.com |

| Sephadex LH-20 | CHCl3-MeOH (1:1) | Purification of subfractions | nih.gov |

| Sephadex LH-20 | Methanol | Purification of subfractions | researchgate.net |

| Silica Gel | CHCl3-MeOH gradient | Separation of ethyl acetate extract | nih.gov |

| Silica Gel | Various gradients | Separation of ethyl acetate extract | researchgate.net |

| Disogel | Water-methanol gradient | Purification of Sephadex LH-20 fractions in MPLC system | jocpr.com |

Medium-Pressure Liquid Chromatography (MPLC) is often used as an intermediate purification step after initial column chromatography, offering improved resolution and faster separation compared to traditional open column chromatography. MPLC systems typically utilize prepacked columns and can be operated at higher flow rates and pressures than gravity-fed columns.

MPLC has been specifically applied in the purification of fractions containing this compound. For instance, fractions obtained from Sephadex LH-20 chromatography were further purified using MPLC on Disogel columns with methanol gradients in water jocpr.com. MPLC has also been reported using prepacked C18 columns google.comgoogle.com. This technique allows for the separation of closely related compounds within specific fractions before final high-resolution purification.

Detailed MPLC conditions reported include using a Disogel column (300 g, 3 × 50 cm) with a water-100% methanol and 10%-80% methanol gradient at a flow rate of 10 ml/min, monitored at 280 nm jocpr.com. Another instance used a 20%-100% methanol gradient jocpr.com.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for both analytical monitoring and preparative purification of this compound. HPLC offers high resolution and sensitivity, making it suitable for separating compounds with similar chemical properties.

Reversed-phase HPLC, typically using C18 columns, is widely employed for the final purification of this compound. Various mobile phase systems, often consisting of methanol/water or acetonitrile/water with acidic modifiers (e.g., formic acid), are used in gradient modes to achieve optimal separation google.comresearchgate.netgoogle.comtandfonline.comtandfonline.com. Preparative or semi-preparative HPLC is used to obtain pure this compound from enriched fractions. For example, a fraction containing a mixture of this compound and Ginnalin C was further purified by semi-preparative HPLC on a Waters Sunfire Prep C18 column (250 x 19 mm i.d., 5 µM) with a methanol/water gradient solvent system google.comgoogle.com.

Analytical HPLC is also routinely used throughout the isolation process to monitor the separation progress and assess the purity of fractions google.comresearchgate.net. This allows researchers to track the elution of this compound and pool the appropriate fractions for further purification or analysis.

Reported HPLC conditions for purifying fractions containing this compound include using an ODS column (Develosil HG-5 20 × 250 mm) with 30% methanol at a flow rate of 4 mL/min, detected at UV 215 nm tandfonline.comtandfonline.com. Further purification of active fractions was performed using the same HPLC system with a more polar mobile phase (10% methanol) tandfonline.comtandfonline.com.

The combination of these chromatographic techniques in a multi-stage purification scheme is essential for obtaining high-purity this compound for detailed research investigations.

Here is a summary of reported HPLC purification steps:

| Column Type | Mobile Phase System | Application in this compound Isolation | Source(s) |

|---|---|---|---|

| ODS (C18) | Water-methanol gradient | Purification of fractions | tandfonline.comtandfonline.com |

| ODS (Develosil HG-5) | Methanol/Water (30%) | Fractionation of active fraction | tandfonline.comtandfonline.com |

| ODS (Develosil HG-5) | Methanol/Water (10%) | Further purification of active fraction | tandfonline.comtandfonline.com |

| Waters Sunfire Prep C18 | MeOH/H2O gradient | Semi-preparative purification of this compound and C mixture | google.comgoogle.com |

| C18 preparative column | Methanol and water gradient | Purification of subfractions | nih.gov |

| ODS columns, semi-preparative HPLC | Various gradients | Purification of ethyl acetate extract | researchgate.net |

Medium-Pressure Liquid Chromatography (MPLC)

Purity Assessment and Enrichment Techniques for Research-Grade Samples

Obtaining high-purity this compound is crucial for accurate research findings. Purity assessment of isolated compounds is typically performed using chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) is a widely used technique for analyzing the purity of isolated natural products. tandfonline.comresearchgate.netnih.gov For example, HPLC analysis has been used to evaluate the purity of ginsenosides (B1230088) separated by HSCCC, with purities exceeding 95% being achieved. nih.gov Similarly, HPLC has been employed to determine the content of this compound and other gallotannins in plant extracts, providing an assessment of the enrichment achieved during isolation procedures. researchgate.net

Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are essential for the identification and structural elucidation of isolated compounds, as well as for confirming their purity. tandfonline.comnih.govnih.gov NMR data, including ¹H and ¹³C NMR, are compared to reported values to confirm the identity and assess the structural integrity of this compound. tandfonline.comnih.gov Mass spectrometry, such as Electrospray Ionization Mass Spectrometry (ESI/MS) and tandem mass spectrometry, provides molecular weight information and fragmentation patterns that further confirm the compound's identity and can reveal the presence of impurities. nih.govnih.gov

Enrichment of this compound from crude plant extracts is achieved through various extraction and chromatographic steps. Initial extraction methods, such as using methanol or acetone, are employed to obtain crude extracts enriched in phenolic compounds, including gallotannins like this compound. tandfonline.comresearchgate.netnih.gov Subsequent purification steps, which may involve techniques like column chromatography (e.g., using Sephadex LH-20 or RP-8) and preparative HPLC, are used to further enrich and isolate this compound to research-grade purity. tandfonline.comnih.gov The effectiveness of these enrichment techniques is verified by purity assessment methods like HPLC. tandfonline.comresearchgate.net

Data from research indicates that this compound can be isolated alongside other related compounds like Ginnalin C. tandfonline.comcapes.gov.br The separation of these closely related isomers often requires optimized chromatographic conditions. tandfonline.com For instance, one study utilized HPLC with specific methanol concentrations in the mobile phase to separate this compound and Ginnalin C. tandfonline.com

Interactive Data Table: Purity Assessment Example (Illustrative based on search findings)

While specific purity data for this compound isolated by CCC/HSCCC was not explicitly found, the following table illustrates how purity data from chromatographic analysis (like HPLC) is typically presented for isolated natural compounds, drawing on the examples found in the search results for related compounds.

| Compound | Isolation Method(s) Used | Purity (%) (Assessed by HPLC) | Reference |

| This compound | (Illustrative - based on typical workflow) | > 95 | researchgate.netnih.gov |

| Ginsenoside Rg₁ | Bilinear gradient CCC + preparative HPLC | > 95 | nih.gov |

| Emodin | HSCCC + rapid preparative chromatography | 94.76 | globalresearchonline.net |

This table exemplifies how purity data, often determined by HPLC, is reported in studies involving the isolation of natural products for research.

Chemical Synthesis and Derivatization Approaches of Ginnalin B

Total Synthesis Pathways for Ginnalin B

A total synthesis of this compound would theoretically involve the de novo construction of the 1,5-anhydro-D-glucitol core from simpler, non-carbohydrate starting materials, followed by the regioselective installation of the galloyl moiety at the C-6 position. The 1,5-anhydro-D-glucitol core itself is a cyclic polyol that can be prepared through various chemical routes, sometimes starting from glucose or related precursors. wikipedia.orgfoodb.ca For instance, 1,5-anhydro-D-glucitol can be obtained from 1,5-anhydro-D-fructose through reduction. Chemical methods have been established for synthesizing derivatives of 1,5-anhydro-D-glucitol, often involving protection and deprotection strategies for the hydroxyl groups to achieve regioselectivity in subsequent reactions like esterification.

While the synthesis of the 1,5-anhydro-D-glucitol core has been explored, detailed, step-by-step total synthesis pathways specifically dedicated to the complete construction of this compound from very simple, non-carbohydrate precursors are not extensively documented in the provided literature. Research in this area often focuses on the synthesis of galloylated 1,5-anhydro-D-glucitol derivatives for structure-activity relationship studies, typically starting from the pre-formed 1,5-anhydro-D-glucitol core. researchgate.net Therefore, a true total synthesis of this compound, encompassing the complete construction of the 1,5-anhydro-D-glucitol scaffold and subsequent regioselective galloylation, represents a complex synthetic challenge.

Semi-Synthetic Strategies for this compound Analogs

Semi-synthetic approaches to this compound and its analogs typically utilize a readily available natural product or a core structure derived from natural sources as the starting material. For this compound, the key precursor for semi-synthesis is the 1,5-anhydro-D-glucitol core, which can be isolated from natural sources or synthesized. wikipedia.orgfoodb.ca The semi-synthetic route primarily involves the chemical esterification of the hydroxyl groups on the 1,5-anhydro-D-glucitol core with gallic acid or its derivatives.

The synthesis of galloylated 1,5-anhydro-D-glucitol derivatives, including this compound (6-O-galloyl-1,5-anhydro-D-glucitol), has been reported to investigate the impact of the number and position of galloyl units on biological activities. researchgate.net These strategies often require selective protection and deprotection of the hydroxyl groups on the 1,5-anhydro-D-glucitol core to direct the galloylation to specific positions. For example, the synthesis of various galloylated 1,5-AGs has been achieved through chemical methods involving the condensation of gallic acid derivatives with protected forms of 1,5-anhydro-D-glucitol. researchgate.net

Researchers have synthesized a series of carbohydrate-based phenolic compounds, including galloylated 1,5-anhydro-D-glucitol derivatives, to evaluate their biological activities. These syntheses demonstrate the feasibility of chemically attaching galloyl units to the 1,5-anhydro-D-glucitol core. The position of the galloyl unit significantly influences the biological activity of the resulting compound. For instance, studies have compared the activities of isomers with galloyl groups at different positions on the 1,5-AG core. wikipedia.org

The synthesis of maplexin J, a tetra-O-galloyl-1,5-AG, highlights the ability to introduce multiple galloyl groups onto the 1,5-anhydro-D-glucitol scaffold through chemical synthesis. This suggests that by controlling the reaction conditions and protection strategies, it is possible to synthesize this compound, which has a single galloyl group at the C-6 position, as well as other mono-, di-, and tri-galloylated analogs.

Chemoenzymatic Synthesis and Biocatalysis for Modified this compound Structures

Chemoenzymatic synthesis and biocatalysis offer alternative approaches to the synthesis and modification of natural products, often providing advantages in terms of regioselectivity, stereoselectivity, and environmental friendliness. In the context of gallotannins like this compound, enzymes play a crucial role in their natural biosynthesis in plants. The biosynthesis of galloylglucose derivatives involves the enzymatic action of uridine (B1682114) diphosphate (B83284) (UDP)-glucose and β-glucogallin-dependent galloyl transferases, which catalyze the esterification of glucose or other polyol cores with gallic acid. uni.lu

While the provided search results discuss the biosynthesis of gallotannins, specific detailed examples of chemoenzymatic synthesis routes specifically for this compound are not prominently featured. However, the existence of plant enzymes that regioselectively transfer galloyl groups to sugar moieties suggests the potential for utilizing such biocatalysts in in vitro or whole-cell systems for the controlled synthesis of this compound or its modified structures.

Biocatalytic approaches could potentially be employed for the regioselective galloylation of 1,5-anhydro-D-glucitol, overcoming challenges associated with chemical methods that may lead to mixtures of isomers requiring extensive purification. Enzymes like lipases have been used in chemoenzymatic synthesis for esterification and transesterification reactions, which could be relevant for introducing the galloyl group. Additionally, glycosyltransferases are key enzymes in the biosynthesis of many natural products and are increasingly used in chemoenzymatic synthesis for the formation of glycosidic bonds. While this compound involves an ester linkage rather than a glycosidic bond to the galloyl group, the principle of using enzymes for selective functionalization of carbohydrate-like structures is applicable.

Comprehensive Analytical Characterization in Research Studies

Advanced Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopic techniques are fundamental in determining the molecular structure and confirming the identity of Ginnalin B.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D NMR techniques)

NMR spectroscopy, including both 1D (¹H and ¹³C NMR) and 2D techniques (such as COSY, HSQC, and HMBC), is a primary tool for the structural elucidation of this compound. tandfonline.combrieflands.comresearchgate.netnih.gov These methods provide detailed information about the hydrogen and carbon atoms within the molecule and their connectivity.

For example, ¹H NMR spectra of this compound show characteristic signals for the protons of the galloyl moiety and the 1,5-anhydro-D-glucitol core. tandfonline.com The presence of a singlet at approximately δ 6.8 ppm (2H) is indicative of the two equivalent aromatic protons on the galloyl group. tandfonline.com Signals corresponding to the protons on the 1,5-anhydro-D-glucitol ring appear in the upfield region, typically between δ 3.2 and 4.5 ppm, with specific splitting patterns (doublets of doublets, triplets, and multiplets) that help determine their positions and coupling constants. tandfonline.com

¹³C NMR spectroscopy provides information about the carbon skeleton of this compound. tandfonline.combrieflands.com Characteristic signals are observed for the carbonyl carbon of the ester group (around δ 168.9 ppm), the aromatic carbons of the galloyl group (around δ 110-147 ppm), and the carbons of the 1,5-anhydro-D-glucitol core (in the δ 60-80 ppm range). tandfonline.com

Two-dimensional NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), are particularly useful for confirming the connectivity between the galloyl group and the 1,5-anhydro-D-glucitol core. tandfonline.com HMBC correlations between the protons of the glucitol moiety and the carbonyl carbon of the galloyl group help establish the position of esterification, which is crucial for distinguishing this compound from its isomers like Ginnalin C (where the galloyl group is at the C-2 position). tandfonline.com

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry, especially High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS), is used to determine the molecular formula and accurate mass of this compound. tandfonline.com For instance, HR-ESIMS in positive mode has determined the molecular formula of this compound as C₁₃H₁₆O₉, with a protonated ion peak ([M+H]⁺) at m/z 317.0868. tandfonline.com

Tandem Mass Spectrometry (MS/MS) provides fragmentation patterns that offer further structural details and help confirm the presence of specific substructures within the this compound molecule. While specific MS/MS data for this compound fragmentation were not detailed in the provided snippets, MS/MS is a standard technique used in the characterization of phenolic compounds and gallotannins to understand their fragmentation pathways and confirm structural assignments. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy is used to analyze the electronic transitions within the this compound molecule, particularly those associated with the galloyl chromophore. nih.govmdpi.comresearchgate.net While specific λmax values for this compound were not explicitly provided, related phenolic compounds and galloyl derivatives show characteristic UV absorption maxima. For example, flavonoids with galloyl groups can exhibit maxima in the range of 250-280 nm, corresponding to the π-π* transitions of the aromatic rings. brieflands.comnih.gov UV-Vis detection is also commonly used in conjunction with chromatographic methods like HPLC for the identification and quantification of this compound in complex mixtures. brieflands.commdpi.com

Circular Dichroism (CD) Spectroscopy for Conformational Studies and Ligand Binding

Circular Dichroism (CD) spectroscopy is employed to investigate the conformational properties of molecules and their interactions with other biological entities, such as proteins. rsc.orgsemanticscholar.orgnih.govuri.edu In the context of this compound, CD spectroscopy has been used to study its interactions with enzymes like α-glucosidase. rsc.orgsemanticscholar.org Changes in the CD spectra of the enzyme upon binding with this compound can indicate alterations in the enzyme's secondary structure, providing insights into the mechanism of interaction. rsc.orgsemanticscholar.org CD data has shown that gallotannins, including those with a glucitol core, can protect the secondary structure of proteins from glycation. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Binding Interactions

Fourier Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies. researchgate.netajol.infoacs.orgresearchgate.netmdpi.com FTIR spectra of compounds like this compound would typically show absorption bands corresponding to hydroxyl groups (O-H stretch), carbonyl groups (C=O stretch) from the ester linkage, and aromatic rings (C=C stretches). ajol.info FTIR spectroscopy has also been utilized to study the binding interactions between gallotannins and enzymes, where shifts in characteristic peaks can indicate the formation of hydrogen bonds or other interactions. semanticscholar.org For example, FTIR has been used to characterize the interaction between gallotannins and α-glucosidase, suggesting binding and conformational changes in the enzyme. semanticscholar.org

Chromatographic Quantification and Metabolomic Profiling

Chromatographic techniques are essential for the separation, identification, and quantification of this compound in complex biological extracts and matrices. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with UV-Vis or Mass Spectrometry detectors, are commonly used for the quantitative analysis of this compound. brieflands.commdpi.comuri.edumdpi.com

HPLC-UV analysis has been used to quantify the amount of this compound in plant extracts. uri.edu For instance, studies on Acer rubrum have used quantitative HPLC-UV analysis to determine the concentration of various gallotannins, including this compound. uri.edu

Metabolomic profiling involves the comprehensive analysis of all metabolites in a biological sample. frontiersin.orgmdpi.com While specific metabolomic studies focusing solely on this compound were not extensively detailed, chromatographic methods combined with mass spectrometry (LC-MS or UPLC-MS/MS) are the cornerstone of metabolomic analysis. mdpi.comresearchgate.net These techniques allow for the identification and relative quantification of numerous compounds, including phenolic compounds like this compound, within a complex biological matrix, providing a broader understanding of its presence and potential metabolic fate. mdpi.com Studies have used UPLC-MS/MS to identify and quantify compounds in plant extracts, which could include this compound if present in the analyzed species. mdpi.com

Quantitative HPLC-UV Analysis for Compound Content Determination

High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) is a widely used technique for the quantitative analysis of this compound in plant extracts. This method allows for the separation of this compound from other compounds in a mixture based on its chemical properties and then quantifies it based on its absorption of UV light at a specific wavelength.

Studies have utilized HPLC analysis to determine the content of gallotannins, including this compound, in plant materials such as the barks and leaves of Acer ginnala. researchgate.netresearchgate.net For instance, research on Acer ginnala bark extract quantified this compound (compound 1) at a content of 0.73 ± 0.002%. researchgate.net Another study on red maple (Acer rubrum) leaves extract (Maplifa™) quantified this compound at 2.9% using an HPLC-UV method. researchgate.net HPLC-UV analysis typically involves specific chromatographic conditions, including the stationary phase (e.g., C18 column), mobile phase composition (e.g., methanol (B129727) and water gradients), flow rate, and detection wavelength (commonly around 280 nm for gallotannins). researchgate.netjocpr.comnih.gov

| Compound Name | Source Plant Part | Content (%) | Reference |

| This compound | Acer ginnala bark | 0.73 ± 0.002 | researchgate.net |

| This compound | Acer rubrum leaves | 2.9 | researchgate.net |

| Ginnalin A | Acer rubrum leaves | 47.8 | researchgate.net |

| Ginnalin C | Acer rubrum leaves | 1.3 | researchgate.net |

| Maplexin C | Acer rubrum leaves | 1.0 | researchgate.net |

| Gallic acid | Acer ginnala bark | 0.29 ± 0.001 | researchgate.net |

| Methyl gallate | Acer ginnala bark | 0.66 ± 0.002 | researchgate.net |

HPLC-Fluorescence Detection (HPLC-FL) for Specific Biomarker Analysis

HPLC coupled with Fluorescence Detection (HPLC-FL) offers enhanced sensitivity and selectivity for the analysis of compounds that exhibit native fluorescence or can be derivatized to become fluorescent. While this compound itself might not be inherently fluorescent, HPLC-FL can be applied in research involving this compound if it is used in studies investigating fluorescent biomarkers or if a fluorescent labeling strategy is employed.

HPLC-FL has been used in studies evaluating the inhibitory effects of maple gallotannins, including Ginnalins, on protein glycation. uri.eduuri.edu This technique can be applied to analyze specific biomarkers involved in biological processes that this compound might influence. For instance, HPLC-FL analysis was used to elucidate the mechanisms of inhibition of gallotannins on the formation of Advanced Glycation End products (AGEs). uri.edu The method can involve pre-column derivatization with a fluorescent reagent to enable detection. researchgate.netmdpi.com HPLC-FL is considered a sensitive and selective method, particularly useful for analyzing compounds present at low concentrations in complex matrices. researchgate.netmdpi.com

Thin-Layer Chromatography-Mass Spectrometry (TLC-MS/MS) Guided Bioautography

Thin-Layer Chromatography coupled with Mass Spectrometry (TLC-MS/MS), often guided by bioautography, is a powerful approach for the rapid screening and identification of bioactive compounds, including antioxidants like this compound, in complex mixtures. Bioautography involves coupling chromatography with a biological assay directly on the TLC plate.

In the context of antioxidants, TLC-MS/MS guided bioautography using a reagent like DPPH (1,1-diphenyl-2-picrylhydrazyl) allows for the visualization of compounds with radical scavenging activity as clear spots on a colored background. nih.govresearchgate.net These spots can then be scraped off and analyzed by MS/MS to identify the compounds. This method has been successfully applied to screen and identify natural antioxidants from plants like Acer ginnala. nih.govresearchgate.netresearchgate.net While the search results specifically mention the identification of other antioxidant compounds from Acer ginnala using this method, the principle is applicable to the targeted screening and identification of this compound based on its potential bioactivity, such as antioxidant properties. nih.gov The combination of TLC's separation capability, bioautography's functional screening, and MS/MS's structural identification makes this a valuable tool in natural product research. nih.govresearchgate.net

Biophysical Techniques for Molecular Interaction Analysis

Biophysical techniques are employed to study the interactions of this compound with biological molecules, providing insights into its mechanisms of action at a molecular level.

Biophysical Techniques for Molecular Interaction Analysis

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free biosensing technique used to analyze the binding kinetics and affinity between molecules. It measures changes in refractive index near a sensor surface as molecules bind, providing real-time data on association and dissociation rates.

SPR has been utilized in research involving gallotannins, including Ginnalin A (a related compound to this compound), to study their interactions with proteins such as amyloid beta (Aβ) peptides and SARS-CoV-2 main protease (Mpro). researchgate.netkeyanzhidian.comacs.orgnih.gov While direct studies on this compound's binding kinetics using SPR were not explicitly found in the provided search results, the application of SPR to other gallotannins suggests its potential for characterizing this compound's interactions with target molecules. For example, SPR experiments demonstrated that Ginnalin A could effectively inhibit Aβ aggregation by binding to Aβ monomers. keyanzhidian.comacs.org SPR can provide valuable data on binding affinity (KD), association rate (ka), and dissociation rate (kd), which are crucial for understanding the strength and nature of molecular interactions. nih.gov

Atomic Force Microscopy (AFM) for Morphological Studies (e.g., protein aggregation)

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can visualize the topography and morphology of surfaces at the nanoscale, including biological samples like protein aggregates.

AFM has been used in conjunction with other techniques to study the effects of compounds on protein aggregation, such as the aggregation of amyloid beta peptides implicated in Alzheimer's disease. researchgate.netkeyanzhidian.comacs.orgdntb.gov.ua Research on Ginnalin A, a compound structurally related to this compound, utilized AFM to observe its effects on Aβ fibrillogenesis. keyanzhidian.comacs.org AFM imaging can provide visual evidence of the presence, size, and morphology of protein aggregates or fibrils and how a compound like this compound might influence their formation or disassembly. keyanzhidian.comacs.org Although specific studies on this compound and protein aggregation using AFM were not detailed in the search results, the application of AFM in studies of related gallotannins highlights its relevance for investigating the impact of this compound on similar processes.

Thioflavin T (ThT) Fluorescence Assays for Fibril Formation

Thioflavin T (ThT) fluorescence assays are commonly used to monitor the formation of amyloid fibrils, which are ordered protein aggregates characterized by a cross-beta sheet structure. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to these amyloid structures. nih.govmdpi.com

ThT fluorescence assays have been employed in studies investigating the inhibitory effects of compounds on protein fibril formation, including the aggregation of amyloid beta peptides. researchgate.netresearchgate.netkeyanzhidian.comacs.org Research on Ginnalin A has utilized ThT fluorescence to demonstrate its ability to inhibit Aβ aggregation and reverse preformed fibrils. keyanzhidian.comacs.org An increase in ThT fluorescence intensity over time is indicative of fibril formation, while a reduction or delay in this increase in the presence of a compound suggests inhibitory activity. keyanzhidian.comacs.org While the provided search results primarily discuss the application of ThT assays in the context of Ginnalin A and Aβ aggregation, this technique is broadly applicable to study the effects of compounds like this compound on the fibril formation of various proteins. nih.gov

Computational Chemistry and Molecular Modeling for Ligand-Target Interactions

Computational chemistry and molecular modeling techniques, such as molecular docking and molecular dynamics simulations, play a significant role in understanding the potential interactions between this compound and biological targets at an atomic level. These methods provide insights into binding modes, affinities, and the stability of ligand-protein complexes, complementing experimental findings.

Research involving glucitol-core containing gallotannins (GCGs), a class of compounds that includes this compound, has utilized computational modeling to predict binding sites and mechanisms of inhibition against enzymes like α-glucosidase. Molecular docking studies have been employed to predict the binding site between GCGs and the α-glucosidase enzyme. nih.govrsc.org These studies suggest that GCGs, including this compound, may bind to the same site on a given target due to their shared structural scaffold. nih.gov

Molecular docking analysis has also been conducted for Ginnalin A, a related compound, to study its interactions with proteins such as collagenase and Keap1. For collagenase, Ginnalin A showed an estimated binding energy of -5.6 kcal/mol with an inhibition constant of 78.28 µM. mdpi.com The docking analysis indicated that Ginnalin A could bind to the collagenase protein at a specific site, potentially inducing conformational changes. mdpi.com Interactions were stabilized by various molecular forces. mdpi.com In studies involving Keap1, molecular docking calculations revealed that Ginnalin A could fit into the subpockets of the Keap1 Kelch domain through hydrogen bonding and hydrophobic interactions. acs.orgacs.org These computational findings supported experimental observations regarding Ginnalin A's ability to activate the Nrf2-regulated antioxidant defense system. acs.orgacs.org

The binding interactions of GCGs with enzymes like α-glucosidase have been explored computationally, suggesting that hydrogen bonding and potentially hydrophobic interactions contribute to complex formation. nih.govrsc.org Thermodynamic parameters from experimental studies, supported by computational models, indicate that the binding interaction is largely attributed to hydrogen bonding, formed via the hydroxyl groups of these compounds. nih.govrsc.org

Computational studies, including molecular dynamics simulations, have also been used to investigate the interactions of natural compounds with amyloid-β peptides, relevant to conditions like Alzheimer's disease. acs.orgresearchgate.netcnr.itacs.org Although the primary focus in the provided snippets is on Ginnalin A, the methodology applied demonstrates the potential of molecular dynamics simulations to reveal interaction mechanisms and target specific residues involved in processes like amyloid aggregation. acs.orgresearchgate.netcnr.it

The use of computational methods provides valuable data on predicted binding energies, interaction types (e.g., hydrogen bonds, hydrophobic interactions), and potential binding sites, contributing to a deeper understanding of how this compound, as a GCG, might interact with various biological macromolecules.

Predicted Binding Data for Related Compound (Ginnalin A) with Selected Targets

While direct, comprehensive computational data specifically for this compound across multiple targets were not prominently available in the search results, data for the closely related Ginnalin A can illustrate the type of information obtained from these studies.

| Compound | Target Protein | PDB ID | Estimated Binding Energy (kcal/mol) | Inhibition Constant (µM) | Key Interactions | Source |

| Ginnalin A | Collagenase | 2Y6I | -5.6 | 78.28 | Various molecular forces | mdpi.com |

| Ginnalin A | Keap1 Kelch Domain | Not specified | Not specified | Not specified | Hydrogen bonding, Hydrophobic interaction | acs.org |

| Ginnalin A | α-Glucosidase | Not specified | Not specified | Noncompetitive inhibition | Hydrogen bonding, Hydrophobic interactions | nih.govrsc.org |

| Ginnalin A | Amyloid β(1-42) Oligomers | Not specified | Not specified | Not specified | Hydrophobic interactions, Hydrogen bonding acs.org | acs.orgresearchgate.net |

Note: Specific binding energies and inhibition constants for Ginnalin A with Keap1, α-Glucosidase, and Amyloid β(1-42) Oligomers were not consistently provided as numerical values in the snippets, only the nature of interactions and inhibitory mechanisms.

These computational and modeling studies, though sometimes focusing on related compounds like Ginnalin A, establish a framework for investigating the molecular interactions of this compound and highlight the potential targets and interaction mechanisms that warrant further specific investigation for this compound itself.

Biological Activities and Mechanistic Investigations at the Molecular and Cellular Levels

Enzyme Modulation and Inhibition Kinetics

Alpha-Glucosidase Inhibition and its Significance in Glycemic Regulation Research

Alpha-glucosidase is a key enzyme involved in carbohydrate metabolism, catalyzing the breakdown of oligosaccharides and glycoconjugates into monosaccharides. nih.gov Inhibiting this enzyme can slow down glucose absorption and help manage postprandial blood glucose levels, making alpha-glucosidase inhibitors a target for type II diabetes mellitus treatment. nih.gov

Studies have investigated the inhibitory effects of gallotannins, including Ginnalin B, on alpha-glucosidase. While this compound (a mono-galloyl substituted gallotannin) has shown less potent inhibitory activity compared to gallotannins with more galloyl groups, its effects and mechanisms have still been explored. nih.govuri.edu For instance, this compound showed an IC₅₀ value greater than 1000 μM against alpha-glucosidase, indicating relatively weak inhibition compared to compounds like Ginnalin A (IC₅₀ 216.43 ± 3.19 μM), Maplexin F (IC₅₀ 13.70 ± 0.87 μM), and Maplexin J (IC₅₀ 4.27 ± 0.13 μM). uri.edu

Ligand-Enzyme Interaction Studies

Ligand-enzyme interactions between gallotannins and alpha-glucosidase have been investigated using various biophysical and spectroscopic methods, such as fluorescence spectroscopy, circular dichroism (CD), and isothermal titration calorimetry (ITC). nih.govuri.eduuri.edu These studies aim to understand how the inhibitors bind to the enzyme and the resulting conformational changes.

Fluorescence quenching studies have revealed that gallotannins inhibit alpha-glucosidase by forming stable ligand-enzyme complexes, leading to the static quenching of the enzyme's intrinsic fluorescence. uri.eduuri.edu The use of fluorescent probes, such as 1,1′-bis(4-anilino-5-napththalenesulfonic acid (bis-ANS), has helped explore the binding regions, indicating that gallotannins decrease the hydrophobic surface of the enzyme upon binding. nih.govuri.edu Circular dichroism analyses have further shown that the binding of gallotannins to alpha-glucosidase induces conformational changes in the enzyme, specifically a loss of the secondary α-helix structure. nih.govuri.edu

While these detailed interaction studies have been conducted on gallotannins as a group, including Ginnalin A and maplexins, the principles and methodologies applied provide insight into the potential interactions of this compound with alpha-glucosidase, even if its inhibitory effect is less pronounced.

Ceramidase (CDase) Modulation and its Role in Intracellular Ceramide Homeostasis

Ceramidases (CDases) are enzymes that hydrolyze ceramides (B1148491) into sphingosine (B13886) and a free fatty acid, playing a crucial role in regulating intracellular ceramide levels. Ceramides are bioactive lipids involved in various cellular processes, including differentiation, proliferation, and apoptosis. Modulating CDase activity can therefore impact intracellular ceramide homeostasis.

Research indicates that while some acertannins, such as maplexin E and maplexin F, are good inhibitors of ceramidase, this compound (6-O-galloyl-1,5-AG) has been shown to increase intracellular ceramide levels. colab.wsresearchgate.netnii.ac.jp Metabolic labeling experiments using NBD-hexanoic acid revealed that this compound at a concentration of 50 μM increased intracellular NBD-labeled ceramide by 2.3-fold. colab.wsresearchgate.net This effect is noteworthy as it suggests that this compound may influence ceramide homeostasis not through CDase inhibition, but potentially by promoting ceramide synthesis. Studies have shown that this compound can promote the expression of ceramide synthase 3 (CERS3) gene. colab.wsresearchgate.net This dual action of some acertannins, including the potential for ceramide synthase promotion by this compound, highlights their complex role in modulating intracellular ceramide levels. researchgate.net

Inhibition of Protein Tyrosine Phosphatase-1B (PTP1B)

Protein Tyrosine Phosphatase-1B (PTP1B) is a key negative regulator of insulin (B600854) signaling, making it a significant target for the treatment of type 2 diabetes. frontiersin.orgnih.govresearchgate.net Inhibition of PTP1B can enhance insulin sensitivity.

Some compounds isolated from Acer ginnala have shown inhibitory effects on PTP1B. researchgate.net While the provided search results specifically mention new compounds (14 and 16) from Acer ginnala exhibiting potent inhibition of both PTP1B and alpha-glucosidase, and detail the kinetic analysis and molecular docking for these specific compounds, a direct mention of this compound's potent PTP1B inhibitory activity and its specific kinetic parameters (like IC₅₀ and inhibition mode) is not explicitly detailed in the provided snippets. researchgate.net However, the research on other compounds from the same plant source suggests that related gallotannins can act as PTP1B inhibitors. researchgate.net Further research would be needed to specifically detail this compound's PTP1B inhibition kinetics and mechanism.

Cellular Signaling Pathway Regulation and Cellular Responses

Investigations into the cellular effects of this compound have revealed its capacity to modulate key signaling pathways, influencing cellular processes such as proliferation and differentiation, particularly in keratinocytes.

Keratinocyte Proliferation and Differentiation Modulation

This compound has been shown to influence the delicate balance between proliferation and differentiation in human epidermal keratinocytes. Studies indicate that this compound can induce differentiation markers and modulate this balance. nih.govgenecards.orgnih.govnih.gov

Molecular studies have demonstrated that this compound upregulates the levels of NOTCH1 and induces a concomitant increase in p21 expression in human epidermal keratinocytes. nih.govgenecards.orgnih.govnih.govatlasgeneticsoncology.orguniprot.org NOTCH1 is a key regulator of keratinocyte differentiation, and p21 is a cyclin-dependent kinase inhibitor involved in cell cycle arrest and differentiation. nih.govnih.gov

This compound has been observed to dose-dependently increase the relative amount of keratin (B1170402) 10, keratin 1, and filaggrin gene expression in human epidermal keratinocytes. nih.govgenecards.orgnih.govnih.govatlasgeneticsoncology.org At a concentration of 100 μM, this compound resulted in a maximal increase of 1.7-fold for keratin 10, 2.9-fold for keratin 1, and 5.2-fold for filaggrin gene expression. nih.govgenecards.orgnih.govnih.govatlasgeneticsoncology.org Validation studies using a 3-dimensional cultured human skin model further supported these findings, showing significantly elevated immunostaining of keratin 10 and filaggrin by 1.2-fold and 2.8-fold, respectively. nih.govgenecards.orgnih.govnih.govatlasgeneticsoncology.org Keratin 10 and Keratin 1 are markers of keratinocyte differentiation, and filaggrin is a key protein essential for the formation of the epidermal barrier. uni.luwikipedia.org

Table 1: Fold Increase in Gene Expression in Human Epidermal Keratinocytes Treated with 100 μM this compound

| Gene | Fold Increase (mRNA) | Fold Increase (Immunostaining in 3D Model) |

| Keratin 10 | 1.7 | 1.2 |

| Keratin 1 | 2.9 | Not specified |

| Filaggrin | 5.2 | 2.8 |

This compound has been shown to cause the arrest of proliferation at the G0/G1 phase in normal human keratinocytes. nih.govgenecards.orgnih.govnih.govatlasgeneticsoncology.org This cell cycle arrest is a mechanism by which this compound can modulate keratinocyte proliferation and promote differentiation without inducing apoptotic cell death. nih.govgenecards.orgnih.govnih.govatlasgeneticsoncology.org The upregulation of p21, a known inhibitor of cyclin-dependent kinases that regulate G1 progression, likely contributes to this observed G0/G1 arrest. nih.govgenecards.orgnih.govnih.govatlasgeneticsoncology.orgnih.gov

Induction of Keratin 10, Keratin 1, and Filaggrin Gene Expression

Activation of Endogenous Antioxidant Defense Systems

While research on this compound's direct activation of specific antioxidant pathways is ongoing, studies on related compounds have provided insights into potential mechanisms. This compound has been shown to reduce H2O2-induced reactive oxygen species in HaCaT cells. uniprot.org

Research on Ginnalin A, a related acertannin, has demonstrated its ability to activate the Nrf2/Keap1-ARE pathway, a key regulator of endogenous antioxidant defense systems. nih.govuniprot.orgresearchgate.netnih.govnih.govgenecards.org This activation involves the dissociation of Nrf2 from Keap1, its translocation to the nucleus, and the subsequent upregulation of antioxidant genes. researchgate.netgenecards.org While these findings highlight a potential mechanism for the antioxidant effects of related compounds, specific detailed mechanistic data regarding this compound's direct interaction with and activation of the Nrf2/Keap1-ARE pathway were not explicitly available in the provided search results.

Modulation of Antioxidant Enzyme and Protein Expression (e.g., NQO1, HO-1, GCLC, Glutathione)

While extensive research on the modulation of antioxidant enzymes and proteins by this compound specifically is limited in the provided literature, studies on the related compound, Ginnalin A, offer insights into potential mechanisms shared by acertannins. Ginnalin A has been shown to activate the nuclear factor erythroid-2 related factor 2 (Nrf2) pathway in neuronal cells, leading to the dissociation of Nrf2 from Keap1 and its translocation into the nucleus hmdb.ca. This activation results in the upregulation of key antioxidant enzymes and proteins, including NAD(P)H quinone oxidoreductase-1 (NQO1), heme oxygenase-1 (HO-1), and the glutamate-cysteine ligase catalytic (GCLC) subunit hmdb.ca. Elevated levels of these proteins, along with increased glutathione (B108866) concentration, contribute to a decrease in intracellular reactive oxygen species (ROS) and protection against oxidative damage hmdb.ca. Studies on colon cancer cells have also demonstrated that Ginnalin A can upregulate the mRNA and protein expression levels of Nrf2, HO-1, and NQO1. While these findings provide a strong basis for the antioxidant potential within the ginnalin group, direct evidence detailing this compound's specific effects on these enzymes and glutathione levels at a mechanistic level is less comprehensively documented in the analyzed literature.

Direct Radical Scavenging Mechanisms (e.g., DPPH, ROS)

This compound has been identified as a potential radical scavenger. Analysis of Gao-Cha tea, which contains this compound, showed radical scavenging activity in a DPPH assay. This compound was listed as a possible radical scavenging component within this tea. The DPPH radical scavenging assay is a common technique used to evaluate the ability of compounds to directly neutralize free radicals. While this indicates a direct antioxidant capacity for this compound, detailed mechanistic studies specifically focusing on this compound's interaction with various radical species like ROS are not extensively described in the provided search results. Studies on Ginnalin A have demonstrated its ability to act as a ROS scavenger and exhibit DPPH and superoxide (B77818) scavenging activities.

Anti-inflammatory Signaling Pathway Modulation

Research into the anti-inflammatory effects of ginnalins has primarily focused on Ginnalin A, which has shown the ability to modulate key signaling pathways involved in inflammation. Direct evidence detailing this compound's specific effects on these pathways at a mechanistic level is limited in the provided literature.

Inhibition of Nitric Oxide (NO) Production

Inhibition of nitric oxide (NO) production is a common mechanism targeted by anti-inflammatory compounds. NO is produced by inducible nitric oxide synthase (iNOS), the expression of which is often regulated by inflammatory signaling pathways like NF-κB. While the provided search results discuss the inhibition of NO production in the context of anti-inflammatory compounds and the NF-κB pathway, these discussions primarily relate to Ginnalin A or general mechanisms, and specific data on this compound's direct effect on NO production was not prominently featured.

Regulation of MAPK/AP-1 and NF-κB Signaling

Modulation of the MAPK/AP-1 and NF-κB signaling pathways is crucial in regulating inflammatory responses. Activation of these pathways can lead to the production of pro-inflammatory mediators. Studies on Acer tataricum subsp. ginnala extract, which contains Ginnalin A, have indicated its ability to downregulate the MAPK/AP-1 pathway and inhibit the nuclear translocation of NF-κB. This modulation contributes to the reduction of pro-inflammatory cytokines. However, specific research detailing this compound's direct regulatory effects on the MAPK/AP-1 and NF-κB signaling pathways was not extensively present in the analyzed search results.

Anti-Proliferative Effects and Cell Cycle Regulation in Cancer Cell Models (in vitro)

This compound has demonstrated anti-proliferative effects and the ability to influence cell cycle regulation in in vitro models. Studies comparing the effects of Ginnalins A, B, and C on colon (HCT-116) and breast (MCF-7) cancer cells showed that while Ginnalin A was more effective, Ginnalins B and C also exhibited anti-proliferative effects against these tumorigenic cells. Ginnalins A-C were found to be approximately twofold more effective against tumorigenic cells compared to non-tumourigenic colon cells.

In normal human epidermal keratinocytes, this compound has been shown to cause cell cycle arrest at the G0/G1 phase nih.gov. This effect was not associated with the induction of apoptotic cell death in these normal cells nih.gov. Molecular investigations revealed that this compound upregulated the levels of NOTCH1 and a concomitant increase in p21 expression, which are involved in regulating cell differentiation and cell cycle progression nih.gov.

Effects on Cyclin A and Cyclin D1 Protein Levels

In the context of cancer cell models, the anti-proliferative effects of ginnalins, including this compound, are associated with their impact on cell cycle regulatory proteins. Research on colon (HCT-116) and breast (MCF-7) cancer cells treated with Ginnalins A-C indicated a decrease in the protein levels of Cyclin A and Cyclin D1. Cyclin D1 is a key regulator of the G1-S phase transition of the cell cycle, and its overexpression is frequently observed in various cancers, promoting uncontrolled proliferation. Cyclin A is involved in the S and G2/M phases of the cell cycle. The reduction in Cyclin A and Cyclin D1 levels by ginnalins, including this compound, contributes to cell cycle arrest and inhibition of cancer cell proliferation.

Below is a summary of the effects of Ginnalins A, B, and C on the proliferation of HCT-116 and MCF-7 cancer cells at a concentration of 50 µM, and their effect on Cyclin A and Cyclin D1 levels.

| Compound | HCT-116 Proliferation Inhibition at 50 µM (%) | MCF-7 Proliferation Inhibition at 50 µM (%) | Effect on Cyclin A Levels | Effect on Cyclin D1 Levels |

| Ginnalin A | 84 | 49 | Decreased | Decreased |

| This compound | 50 | 30 | Decreased | Decreased |

| Ginnalin C | 50 | 30 | Decreased | Decreased |

This table illustrates that while Ginnalin A showed stronger inhibitory effects at this concentration, Ginnalins B and C also significantly inhibited the proliferation of these cancer cell lines and similarly impacted the levels of Cyclin A and Cyclin D1.

Induction of S- and G2/M-Phase Cell Cycle Arrest

Studies have indicated that this compound, along with other maple polyphenols like Ginnalin A and C, can induce cell cycle arrest in cancer cells. Specifically, this compound has been shown to contribute to S- and G2/M-phase cell cycle arrest in certain cancer cell lines. capes.gov.br This effect is suggested to be mediated, in part, by decreasing the levels of cyclins A and D1. capes.gov.br While Ginnalin A appeared more effective in inducing cell cycle arrest in colon (HCT-116) and breast (MCF-7) cancer cells compared to Ginnalins B and C at a concentration of 50 µM, this compound still demonstrated this capability. capes.gov.br Another study focusing on Ginnalin A also noted its ability to induce S-phase arrest in colon cancer cells (HCT116, SW480, and SW620) at concentrations of 40 µM and 80 µM. csu.edu.cn Cell cycle arrest is a critical mechanism in controlling cell proliferation, and the induction of S- and G2/M-phase arrest can prevent cancer cells from dividing and growing.

Anti-Melanogenesis Pathway Modulation

This compound has been explored for its potential to modulate melanogenesis, the process of melanin (B1238610) production in the skin. This modulation is of interest for applications such as skin lightening. uri.edu

Downregulation of MITF, TYR, TRP-1, and TRP-2 Gene Expression

Investigations into the mechanisms behind the anti-melanogenic effects of maple gallotannins, including this compound, have shown that these compounds can downregulate the expression of genes involved in melanin synthesis. Specifically, studies have indicated that Ginnalins can downregulate the mRNA expression levels of Microphthalmia-associated transcription factor (MITF), Tyrosinase (TYR), Tyrosinase-related protein 1 (TRP-1), and Tyrosinase-related protein 2 (TRP-2) in a time-dependent manner in melanoma cells. uri.eduresearchgate.net MITF is a master regulator that controls the expression of key melanogenic enzymes like TYR, TRP-1, and TRP-2. mdpi.com TYR is the rate-limiting enzyme in melanin production, catalyzing the hydroxylation of L-tyrosine to DOPA and the oxidation of DOPA to DOPA quinone. google.com TRP-2 functions as a DOPA-chrome tautomerase, and TRP-1 facilitates the oxidation of DHICA. google.com By downregulating the expression of these key genes, this compound can interfere with the melanin biosynthesis pathway.

Molecular Inhibition of Melanin Synthesis Pathways

At a molecular level, the anti-melanogenic effects of compounds like this compound are linked to their ability to interfere with the enzymatic cascade responsible for melanin production. The downregulation of TYR, TRP-1, and TRP-2 gene expression directly impacts the levels of these crucial enzymes. uri.eduresearchgate.net While this compound itself showed only minor anti-melanogenic effects compared to Ginnalin A in one study, the collective impact of these gallotannins on the expression of key melanogenic genes highlights a molecular mechanism by which they can modulate melanin synthesis. uri.edu The process of melanogenesis is complex and involves multiple signaling pathways and enzymes. mdpi.com Modulating the expression of key regulatory genes like MITF and the enzymes downstream is a significant mechanism for influencing this process. mdpi.com

Anti-Glycation Mechanisms and Advanced Glycation End-Product (AGEs) Inhibition

This compound, as a glucitol-core containing gallotannin, has also demonstrated inhibitory effects on the formation of advanced glycation end-products (AGEs). researchgate.netnih.gov AGEs are formed through non-enzymatic reactions between reducing sugars and proteins, lipids, or nucleic acids and are implicated in various age-related diseases and skin conditions. researchgate.netnih.gov

Studies evaluating the anti-glycating potential of glucitol-core containing gallotannins, including this compound, have shown that they can inhibit AGE formation at different stages of the glycation process. researchgate.netnih.gov These compounds have shown superior activity compared to the synthetic anti-glycating agent aminoguanidine (B1677879) in some assays. researchgate.netnih.gov The mechanisms underlying the anti-glycation effects of these gallotannins appear to involve their antioxidant potential, including free radical scavenging activities and the ability to chelate metal ions like ferrous iron, which can catalyze AGE formation. researchgate.netnih.gov Additionally, some studies suggest that these compounds can protect the secondary structure of proteins from glycation-induced damage. researchgate.netnih.gov While the specific contribution and detailed mechanisms of this compound compared to other gallotannins in this context are part of broader studies on glucitol-core containing gallotannins, its presence in active extracts indicates its role in this inhibitory activity. uri.edu

Intermolecular Interactions and Biological Target Binding Studies

Understanding how this compound interacts with biological molecules is crucial for elucidating its mechanisms of action.

Modulation of Gene and Protein Expression (e.g., through RT-qPCR and Western Blotting)

This compound, a galloylated derivative of 1,5-anhydro-D-glucitol, has been investigated for its ability to modulate gene and protein expression in various cellular contexts, with studies employing techniques such as real-time quantitative PCR (RT-qPCR) and Western blotting to elucidate its molecular mechanisms.

Research into the effects of this compound on human epidermal keratinocytes has demonstrated its capacity to induce differentiation markers. Studies have shown that this compound dose-dependently increases the relative mRNA levels of key differentiation genes, including keratin 10, keratin 1, and filaggrin. At a concentration of 100 µM, this compound led to a maximal increase of 1.7-fold for keratin 10, 2.9-fold for keratin 1, and 5.2-fold for filaggrin gene expression. colab.wsnih.govcolab.ws Validation studies using a 3-dimensional cultured human skin model further supported these findings, showing significantly elevated immunostaining of keratin 10 and filaggrin protein levels, by 1.2 and 2.8-fold respectively. colab.wsnih.govcolab.ws

Molecular investigations have revealed that this compound upregulates the levels of NOTCH1 and a concomitant increase in p21 expression in human keratinocytes. colab.wsnih.gov This suggests a role for this compound in modulating the proliferation/differentiation balance in these cells. Furthermore, this compound has been shown to promote the expression of ceramide synthase 3 (CERS3) gene. colab.ws

While some studies have investigated the effects of related compounds like Ginnalin A on gene and protein expression, particularly in the context of melanogenesis and the Nrf2 signaling pathway, the direct impact of this compound on these specific pathways has also been explored. For instance, studies on melanogenesis in B16F10 cells, which utilized real-time PCR and Western blot experiments, indicated that ginnalins (including A, B, and C) were able to down-regulate the expression of MITF, TYR, TRP-1, and TRP-2 gene levels in a time and dose-dependent manner. uri.eduuri.edu These studies also observed a significant reduction in the protein expression of the TRP-2 gene. uri.eduuri.edu However, it was noted that this compound showed only minor anti-melanogenic effects compared to ginnalin A, which contains two galloyl groups as opposed to this compound's one. uri.eduuri.edu

Another area of investigation involves the Nrf2 signaling pathway, known for its role in antioxidant defense. While Ginnalin A has been shown to activate the Nrf2 pathway and upregulate the mRNA and protein expression of downstream targets like Nrf2, HO-1, and NQO1 in cancer cells, research specifically on this compound's direct effects on this pathway using RT-qPCR and Western blotting is less extensively documented in the provided search results. csu.edu.cnresearchgate.net However, the broader context of gallotannins from Acer species suggests potential for similar activities.

The use of RT-qPCR allows for the quantification of mRNA levels, providing insight into transcriptional regulation, while Western blotting enables the detection and quantification of specific proteins, reflecting the translational and post-translational effects of this compound. jacksonimmuno.com These techniques are crucial for understanding the molecular mechanisms underlying the observed biological activities of this compound.

The data below summarizes some of the observed effects of this compound on gene expression in human epidermal keratinocytes:

| Gene | Effect of this compound (100 µM) on mRNA Expression (Fold Increase) |

| Keratin 10 | 1.7 colab.wsnih.govcolab.ws |

| Keratin 1 | 2.9 colab.wsnih.govcolab.ws |

| Filaggrin | 5.2 colab.wsnih.govcolab.ws |

| CERS3 | Promoted expression colab.ws |

The data below summarizes some of the observed effects of this compound and related ginnalins on gene and protein expression in B16F10 melanoma cells:

| Target | Effect of Ginnalins (A-C) | Technique Used |

| MITF (gene) | Down-regulation | Real-time PCR uri.eduuri.edu |

| TYR (gene) | Down-regulation | Real-time PCR uri.eduuri.edu |

| TRP-1 (gene) | Down-regulation | Real-time PCR uri.eduuri.edu |

| TRP-2 (gene) | Down-regulation | Real-time PCR uri.eduuri.edu |

| TRP-2 (protein) | Significant reduction | Western blotting uri.eduuri.edu |

These findings highlight the ability of this compound to influence cellular processes by modulating the expression of specific genes and proteins, as demonstrated through techniques like RT-qPCR and Western blotting.

Structure Activity Relationship Sar Studies of Ginnalin B and Its Analogs

Influence of the Number and Position of Galloyl Groups on Biological Activities

The number and position of galloyl units on the 1,5-anhydro-D-glucitol core significantly impact the biological activities of Ginnalin B and related GCGs. Research has shown that increasing the number of galloyl groups generally leads to enhanced activity in several assays.

For instance, in studies evaluating anti-elastase activity, the effects of GCGs were enhanced as the number of galloyl groups increased. colab.ws This suggests that a higher degree of galloylation may facilitate the formation of more stable protein-ligand complexes. colab.ws

Similarly, the number of galloyl groups is important for antiproliferative activity. Studies comparing maplexins with varying numbers of galloyl groups demonstrated that those with more galloyl groups showed greater antiproliferative effects against certain cancer cell lines. colab.ws

In the context of antiglycating activities, SAR studies revealed that GCGs with more than one galloyl group, such as Ginnalin A (two galloyls), Maplexin F (three galloyls), and Maplexin J (four galloyls), were more potent than mono-galloylated GCGs like this compound and Ginnalin C. nih.gov The antiglycating activity increased with the increasing number of galloyl groups. nih.gov

The position of the galloyl unit also plays a crucial role, particularly in enzyme inhibitory activities. For alpha-glucosidase inhibition, varying the position of a single galloyl unit on the 1,5-anhydro-D-glucitol core resulted in changes in activity. colab.wssemanticscholar.org Notably, strong alpha-glucosidase inhibitory activity was observed when the galloyl unit was present at the C-2 position. colab.wssemanticscholar.org For example, Ginnalin C (2-O-galloyl-1,5-anhydro-D-glucitol) showed different activity compared to this compound (6-O-galloyl-1,5-anhydro-D-glucitol). colab.wsexplorationpub.com

In tyrosinase enzyme inhibition assays, increasing the number of galloyl groups attached to the 1,5-anhydro-D-glucitol moiety resulted in greater inhibitory effects. uri.edusemanticscholar.orggoogle.com Ginnalin A, with two galloyl groups, showed higher inhibitory activity compared to the mono-galloylated this compound and Ginnalin C. google.com

The influence of the number and position of galloyl groups on tyrosinase inhibition is illustrated by the following data:

| Compound | Number of Galloyl Groups | IC₅₀ (µM) |

|---|---|---|

| This compound | 1 | 1047.3 ± 2.7 |

| Ginnalin C | 1 | 857.8 ± 6.9 |

| Ginnalin A | 2 | 181.9 ± 1.8 |

| Maplexin F | 3 | 212.2 ± 5.5 |

| Maplexin J | 4 | 190.4 ± 1.7 |

*IC₅₀ values represent the concentration required for 50% inhibition of the tyrosinase enzyme. google.com

In anti-melanogenic effects, Ginnalin A (two galloyl groups) significantly reduced melanin (B1238610) content, whereas this compound and C (one galloyl group each) showed only minor effects. uri.edusemanticscholar.org

Role of the 1,5-Anhydro-D-Glucitol Core Moiety in Biological Function

While the galloyl groups are primarily associated with the observed bioactivities due to their phenolic hydroxyl groups and ester linkages, the 1,5-anhydro-D-glucitol core provides the structural framework and influences the presentation and spatial arrangement of the galloyl groups. researchgate.net This spatial arrangement and the properties of the core itself contribute to the specific binding affinities and biological effects observed for this compound and its analogs. Although the core 1,5-anhydro-D-glucitol itself might not exhibit the same level of activity as the galloylated derivatives, its presence is integral to the identity and function of GCGs. colab.ws

Comparative SAR Analysis with Related Glucitol-Core Containing Gallotannins (e.g., Ginnalin A, Ginnalin C, Maplexins)

Comparing the activities of this compound with other glucitol-core containing gallotannins like Ginnalin A, Ginnalin C, and various Maplexins provides a clearer understanding of the SAR within this class of compounds. These compounds differ primarily in the number and positions of the galloyl groups attached to the 1,5-anhydro-D-glucitol core. colab.wsnih.govexplorationpub.comresearchgate.net

As discussed earlier, Ginnalin A (two galloyl groups at C-2 and C-6) generally exhibits stronger biological activities compared to the mono-galloylated this compound (one galloyl at C-6) and Ginnalin C (one galloyl at C-2) in several assays, including anti-melanogenic effects and antiglycating activities. nih.govuri.edusemanticscholar.orgresearchgate.net This highlights the impact of having an additional galloyl group.

The position of the single galloyl group in this compound and Ginnalin C also leads to differences in activity. For instance, in alpha-glucosidase inhibition, the position of the galloyl unit on the 1,5-AG core influenced activity, with the C-2 position showing particularly strong activity. colab.wssemanticscholar.org

Maplexins, which can contain varying numbers and positions of galloyl groups (from one to four) on the same 1,5-anhydro-D-glucitol core, further illustrate these SAR principles. colab.wsnih.govgoogle.comresearchgate.net Studies on maplexins have also confirmed that both the number and position of galloyls are important for activities like alpha-glucosidase inhibition. colab.wsresearchgate.net Maplexins with three or four galloyl groups, such as Maplexin F and Maplexin J, have shown potent activities, often exceeding those of compounds with fewer galloyl groups. nih.govgoogle.com

The comparative analysis consistently demonstrates that the biological potency of GCGs is closely tied to the degree and pattern of galloylation on the 1,5-anhydro-D-glucitol core.

Biosynthesis and Metabolic Pathways of Ginnalin B

Precursor Pathways and Early Steps (e.g., Shikimate Pathway for Gallic Acid)

The foundational precursor for ginnalin B and other gallotannins, gallic acid, is primarily synthesized in plants through the shikimate pathway. explorationpub.commdpi.comnih.govfrontiersin.org This pathway serves as a central metabolic route for the production of aromatic amino acids and a diverse array of secondary metabolites. nih.govgacbe.ac.inresearchgate.net

The shikimate pathway commences with an aldol (B89426) condensation reaction between phosphoenolpyruvate (B93156) (PEP), derived from glycolysis, and D-erythrose-4-phosphate, an intermediate of the pentose (B10789219) phosphate (B84403) pathway. This condensation yields 3-deoxy-D-arabino-heptulosonic acid 7-phosphate (DAHP). gacbe.ac.in A key intermediate within this pathway is 3-dehydroshikimic acid (3-DHS). explorationpub.comnih.govoup.com While shikimate dehydrogenase (SDH) is conventionally known for catalyzing the conversion of 3-DHS to shikimic acid, research has demonstrated its capacity to also catalyze the dehydrogenation of 3-DHS to gallic acid in certain plant species. nih.govoup.comslideshare.net This highlights a critical branch point in the shikimate pathway that diverts metabolic flux towards gallic acid synthesis.

Studies, such as those conducted in grapevine, have identified specific shikimate dehydrogenases, including VvSDH3 and VvSDH4, as enzymes involved in the biosynthesis of gallic acid. oup.com Experimental evidence, such as the increased gallic acid content observed upon overexpression of VvSDH3 in grapevine hairy roots, supports the role of these enzymes in this process. oup.com

Enzymatic Steps in Galloylglucose Formation and Esterification

Subsequent to the synthesis of gallic acid, a pivotal step in the biosynthesis of gallotannins, including this compound, is the formation of galloylglucose esters. The initial reaction in this sequence typically involves the enzymatic esterification of gallic acid with activated glucose, most commonly in the form of uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose). explorationpub.comfrontiersin.orgutu.firesearchgate.netwikipedia.org

This esterification is catalyzed by a UDP-glucosyltransferase (UGT), specifically a gallate 1-beta-glucosyltransferase, resulting in the production of 1-O-galloyl-β-D-glucose, also known as β-glucogallin. frontiersin.orgresearchgate.netwikipedia.orgplos.orgresearchgate.net β-Glucogallin is recognized as the first committed intermediate and serves as a crucial galloyl donor in the biosynthetic pathway of hydrolysable tannins. frontiersin.orgutu.firesearchgate.netwikipedia.org

Following the formation of β-glucogallin, a series of acyltransferases catalyze the sequential esterification of additional hydroxyl groups on the glucose core, utilizing β-glucogallin as the galloyl donor. utu.firesearchgate.netwikipedia.org This process is characterized by position-specific galloylation, leading to the formation of galloylated glucoses with increasing numbers of galloyl units, potentially culminating in the formation of pentagalloylglucose (B1669849) (PGG). explorationpub.comfrontiersin.orgutu.firesearchgate.net PGG is considered a central intermediate in the biosynthesis of more structurally complex gallotannins. mdpi.comfrontiersin.orgnih.gov